3-(Aminomethyl)-5-phenylpyrazole
Description
Overview of Pyrazole (B372694) as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of biological activities. mdpi.com Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is considered one such scaffold. mdpi.comresearchgate.netmdpi.comnih.gov Its unique structural features and versatile chemical reactivity make it an ideal starting point for the design and synthesis of novel bioactive molecules. researchgate.net The presence of the pyrazole moiety in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib (B62257), the anticoagulant apixaban, and the erectile dysfunction drug sildenafil, underscores its pharmacological significance. researchgate.nettandfonline.com The metabolic stability of pyrazole derivatives is a key factor contributing to their increased use in recently approved medications. nih.gov
The history of pyrazole chemistry dates back to 1883, when German chemist Ludwig Knorr first used the term "pyrazole" to describe this class of compounds. wikipedia.orgijraset.com The first synthesis of pyrazole was achieved by Hans von Pechmann in 1898 from acetylene (B1199291) and diazomethane. wikipedia.orgijraset.com A significant milestone in the natural occurrence of pyrazoles was the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959. mdpi.comwikipedia.orgnih.govnih.gov Since its discovery, research into pyrazole chemistry has evolved significantly, leading to the development of numerous synthetic methodologies and the discovery of a broad spectrum of biological activities. numberanalytics.comglobalresearchonline.net
Nitrogen-containing heterocyclic compounds are fundamental to the pharmaceutical and agrochemical industries. iajps.comnih.govencyclopedia.pubresearchgate.netresearchgate.netbohrium.comjetir.org In the pharmaceutical sector, it is estimated that over 75% of unique small-molecule drugs contain a nitrogen heterocycle. iajps.comnih.gov This prevalence is attributed to the ability of the nitrogen atoms to form hydrogen bonds with biological targets, a crucial interaction for drug efficacy. iajps.comnih.gov These compounds are integral to a wide array of therapeutic agents, including anticancer, antimicrobial, antiviral, and anti-inflammatory drugs. researchgate.netnih.govencyclopedia.pubmdpi.com
In the agrochemical industry, nitrogen-containing heterocycles are widely utilized as fungicides, herbicides, and insecticides. numberanalytics.comresearchgate.netresearchgate.netbiosynce.comgoogle.com The development of these compounds has been driven by the need for more effective and environmentally benign crop protection agents. researchgate.net
Classification and Structural Diversity of Pyrazole Derivatives
The versatility of the pyrazole scaffold allows for a wide range of structural modifications, leading to a vast number of derivatives with diverse chemical and biological properties.
The pyrazole ring is a five-membered aromatic heterocycle with three carbon atoms and two adjacent nitrogen atoms. wikipedia.orgnumberanalytics.combiosynce.comchemicalbook.com It is a planar, sp2-hybridized system with a delocalized 6π-electron system, which imparts aromatic character. chemicalbook.com The two nitrogen atoms in the ring are distinct: one is a pyrrole-like nitrogen (N1), which is acidic and can donate a proton, while the other is a pyridine-like nitrogen (N2), which is basic and can accept a proton. chemicalbook.commdpi.com This amphoteric nature is a key feature of pyrazole's reactivity. mdpi.com In concentrated solutions, pyrazole exists as a dimer due to intermolecular hydrogen bonding. chemicalbook.com
Table 1: Physicochemical Properties of Pyrazole
| Property | Value |
| Molecular Formula | C₃H₄N₂ |
| Molar Mass | 68.079 g·mol⁻¹ wikipedia.org |
| Melting Point | 66 to 70 °C (151 to 158 °F; 339 to 343 K) wikipedia.org |
| Boiling Point | 186 to 188 °C (367 to 370 °F; 459 to 461 K) wikipedia.org |
| Basicity (pKb) | 11.5 wikipedia.org |
The substitution pattern on the pyrazole ring plays a critical role in determining the chemical and biological properties of its derivatives. mdpi.comresearchgate.netchemicalbook.comresearchgate.net Substituents can be introduced at the N1, C3, C4, and C5 positions.
N1-Substitution: Substitution at the N1 position abolishes the acidic character of the pyrazole ring and its ability to act as a hydrogen bond donor. mdpi.com This can significantly influence the molecule's interaction with biological targets.
C3- and C5-Positions: These positions are generally susceptible to nucleophilic attack. nih.gov Substituents at these positions can modulate the electronic properties and steric bulk of the molecule, thereby affecting its reactivity and biological activity. researchgate.net
C4-Position: The C4 position is the most electron-rich and is therefore prone to electrophilic substitution reactions. chemicalbook.comnih.gov
The introduction of various functional groups, such as alkyl, aryl, halogen, and amino groups, at these positions leads to a wide array of pyrazole derivatives with tailored properties for specific applications in medicinal chemistry and agrochemicals. researchgate.net
Rationale for Focusing on 3-(Aminomethyl)-5-phenylpyrazole
This article focuses specifically on the chemical compound This compound . This particular derivative is of interest due to the combination of three key structural features: the pyrazole core, a flexible aminomethyl group at the 3-position, and a bulky phenyl group at the 5-position. The aminomethyl group can act as a key pharmacophore, participating in hydrogen bonding and salt bridge formation with biological targets. myskinrecipes.com The phenyl group can engage in hydrophobic and π-stacking interactions. The strategic placement of these substituents on the pyrazole scaffold suggests that this compound could be a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic agents. myskinrecipes.com
Unique Structural Elements: Aminomethyl and Phenyl Substituents
The compound this compound, also known by its IUPAC name (5-phenyl-1H-pyrazol-3-yl)methanamine, possesses a distinct molecular architecture that makes it a valuable intermediate in organic synthesis. Its structure is characterized by a central pyrazole ring, which is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. mdpi.com This core is substituted at the 3-position with an aminomethyl group (-CH₂NH₂) and at the 5-position with a phenyl group (-C₆H₅).
The presence of the aminomethyl group, in particular, classifies this compound as an aminopyrazole derivative. Such compounds are known to be valuable precursors in the synthesis of condensed heterocyclic systems. mdpi.com The reactivity of the amine functionality allows for a variety of chemical transformations, making it a versatile handle for synthetic chemists.
Below is a table summarizing some of the key properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.22 g/mol |
| CAS Number | 93399-93-0 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 78-82 °C |
This data is compiled from publicly available chemical supplier information and may vary.
Potential as a Building Block in Complex Molecular Architectures
The strategic placement of the aminomethyl and phenyl groups on the pyrazole ring makes this compound a highly effective building block for the synthesis of more elaborate molecular structures. researchgate.netscirp.org Aminopyrazoles are frequently utilized as starting materials for creating fused heterocyclic systems, which are often privileged motifs in medicinal chemistry. mdpi.commdpi.com
The primary amine of the aminomethyl group can readily participate in a wide range of chemical reactions. For instance, it can react with electrophiles such as acyl chlorides, sulfonyl chlorides, and isocyanates to form amides, sulfonamides, and ureas, respectively. It can also undergo condensation reactions with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines.
One significant application of aminopyrazoles is in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of fused heterocycles with diverse biological activities. mdpi.combeilstein-journals.org The reaction typically involves the condensation of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. The bifunctional nature of this compound, possessing both a nucleophilic amine and the pyrazole ring's nitrogen atoms, allows for the construction of these and other complex polycyclic systems.
The phenyl substituent also plays a crucial role. It can be functionalized through electrophilic aromatic substitution reactions, although the conditions must be carefully chosen to avoid reactions at the pyrazole ring. This allows for the introduction of additional functional groups, further expanding the molecular diversity that can be achieved from this starting material.
The utility of aminopyrazoles as synthons is well-documented in the synthesis of various fused pyrazoles, including pyrazolo[3,4-b]pyridines. researchgate.net These reactions often leverage the reactivity of the amino group and an adjacent ring carbon atom to build a new ring fused to the pyrazole core. The versatility of this compound as a precursor is highlighted by its use in multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step.
Structure
3D Structure
Properties
IUPAC Name |
(3-phenyl-1H-pyrazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLBOMHYJMAXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601295888 | |
| Record name | 5-Phenyl-1H-pyrazole-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601295888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936940-08-8 | |
| Record name | 5-Phenyl-1H-pyrazole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyl-1H-pyrazole-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601295888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-phenyl-1H-pyrazol-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Analytical Characterization Techniques for 3 Aminomethyl 5 Phenylpyrazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural analysis of 3-(Aminomethyl)-5-phenylpyrazole and its derivatives, offering insights into the chemical environment of each proton and carbon atom within the molecule.
Elucidation of Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectra
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl ring, the pyrazole (B372694) ring, the aminomethyl group, and the N-H protons.
Phenyl Protons: The protons of the phenyl group attached to the C5 position of the pyrazole ring will typically appear as a multiplet in the aromatic region, generally between δ 7.2 and 7.8 ppm.
Pyrazole Proton: The single proton at the C4 position of the pyrazole ring is expected to produce a singlet signal, likely in the range of δ 5.8-6.6 ppm. For instance, in 3-amino-5-hydroxyl-4-phenylazo-1H-pyrazole, a related structure, the pyrazole proton appears in this region. researchgate.net
Aminomethyl Protons: The methylene (B1212753) protons (-CH₂-) of the aminomethyl group would likely appear as a singlet further downfield, anticipated in the region of δ 4.5-5.5 ppm. In related N-Mannich bases of pyrazoles, the methylene bridge protons are observed in this range. nih.gov The protons of the primary amine (-NH₂) would give rise to a broad singlet that is exchangeable with D₂O.
NH Protons: The pyrazole ring N-H proton will also produce a broad, exchangeable singlet, typically at a higher chemical shift.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule.
Phenyl Carbons: The carbon atoms of the phenyl ring will resonate in the aromatic region, typically between δ 125 and 140 ppm.
Pyrazole Carbons: The C3, C4, and C5 carbons of the pyrazole ring will have characteristic chemical shifts. Based on data for 1,3,5-trisubstituted pyrazoles, the C3 and C5 carbons are expected to appear in the range of δ 140-155 ppm, while the C4 carbon will be more upfield, likely between δ 95 and 110 ppm. researchgate.net
Aminomethyl Carbon: The carbon of the aminomethyl group (-CH₂-) is anticipated to have a chemical shift in the range of δ 40-50 ppm.
A predictive data table for the NMR spectra of this compound is presented below, based on the analysis of similar compounds.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Phenyl-H | 7.2 - 7.8 | Multiplet | Aromatic protons |
| Pyrazole C4-H | 5.8 - 6.6 | Singlet | Pyrazole ring proton |
| -CH₂- | 4.5 - 5.5 | Singlet | Methylene protons |
| -NH₂ | Variable | Broad Singlet | Amine protons |
| Pyrazole N-H | Variable | Broad Singlet | Pyrazole ring N-H proton |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Phenyl-C | 125 - 140 | Aromatic carbons |
| Pyrazole C3 | 140 - 155 | Pyrazole ring carbon |
| Pyrazole C5 | 140 - 155 | Pyrazole ring carbon |
| Pyrazole C4 | 95 - 110 | Pyrazole ring carbon |
| -CH₂- | 40 - 50 | Methylene carbon |
Two-Dimensional NMR Techniques for Structural Confirmation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound and its derivatives, two-dimensional (2D) NMR techniques are employed. These include:
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for instance, confirming the coupling patterns within the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the C4 proton to the C4 carbon and the methylene protons to the aminomethyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over 2-3 bonds). It would be crucial in confirming the attachment of the phenyl group to C5 and the aminomethyl group to C3 by showing correlations between the respective protons and the pyrazole ring carbons.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of this compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound (C₁₀H₁₁N₃), the expected exact mass can be calculated and compared with the experimental value to confirm its composition with high confidence.
Fragmentation Patterns and Structural Information
In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, and the resulting pattern of fragment ions provides valuable structural information. While specific fragmentation data for the target compound is not available, likely fragmentation pathways can be predicted based on the known fragmentation of pyrazoles and related amines. nih.govderpharmachemica.com
Loss of the Aminomethyl Group: A common fragmentation pathway would involve the cleavage of the C3-CH₂ bond, leading to the loss of a CH₂NH₂ radical (mass = 30 u) and the formation of a stable 5-phenylpyrazole cation.
Fragmentation of the Phenyl Ring: The phenyl group can undergo characteristic fragmentation, leading to the loss of entities such as C₂H₂ (acetylene).
Ring Cleavage: The pyrazole ring itself can fragment, although this often results in more complex patterns.
A table summarizing the predicted key fragments in the mass spectrum of this compound is provided below.
| m/z | Predicted Fragment | Possible Origin |
| 173 | [M]⁺ | Molecular ion |
| 143 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl radical |
| 116 | [C₉H₈]⁺ | Fragment from the phenylpyrazole core |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule by detecting their characteristic vibrational frequencies. mdpi.comcu.edu.egresearchgate.net For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:
N-H Stretching: The N-H stretching vibrations of the primary amine (-NH₂) and the pyrazole ring N-H will appear as one or more bands in the region of 3100-3500 cm⁻¹. Primary amines typically show two bands in this region.
C-H Stretching: Aromatic C-H stretching vibrations from the phenyl ring will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will appear just below 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole and phenyl rings will give rise to a series of bands in the 1400-1650 cm⁻¹ region.
N-H Bending: The N-H bending vibration of the primary amine is expected in the range of 1550-1650 cm⁻¹.
C-N Stretching: The C-N stretching vibration of the aminomethyl group will likely be observed in the 1000-1250 cm⁻¹ region.
A summary of the expected IR absorption bands for this compound is presented in the following table.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Primary Amine (-NH₂) & Pyrazole N-H | 3100 - 3500 |
| C-H Stretch (Aromatic) | Phenyl Ring | > 3000 |
| C-H Stretch (Aliphatic) | Methylene (-CH₂-) | < 3000 |
| C=N / C=C Stretch | Pyrazole and Phenyl Rings | 1400 - 1650 |
| N-H Bend | Primary Amine (-NH₂) | 1550 - 1650 |
| C-N Stretch | Aminomethyl Group | 1000 - 1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, this method provides valuable information about the π-electron system and the presence of non-bonding electrons. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic structure.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions originating from the conjugated π-systems of the phenyl and pyrazole rings. The primary transitions observed are typically π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding).
π → π Transitions:* These are high-intensity absorptions resulting from the excitation of electrons in the π-bonding orbitals of the aromatic phenyl ring and the heterocyclic pyrazole ring to π* antibonding orbitals. The conjugation between the two rings influences the energy of these transitions. In similar phenylpyrazole derivatives, these transitions are typically observed in the UV region. For instance, a study on (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone reported a strong absorption band around 356 nm, which was assigned to a π → π* transition. physchemres.org Another complex pyrazole derivative showed a sharp absorption peak at 255 nm. mdpi.com
n → π Transitions:* These lower-intensity transitions involve the excitation of non-bonding electrons (from the lone pairs of the nitrogen atoms in the pyrazole ring and the amino group) to a π* antibonding orbital. These transitions are often observed as shoulders on the main π → π* absorption bands or as weak bands at longer wavelengths. Theoretical and experimental studies on related dihydropyrazole molecules have identified n → π* transitions occurring at approximately 280 nm. physchemres.org
The aminomethyl group (-CH2NH2) functions as an auxochrome. While not a chromophore itself, its non-bonding electrons can interact with the π-system, typically causing a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). The polarity of the solvent can also influence the position of these absorption bands; polar solvents can stabilize the ground and excited states differently, leading to shifts in the λmax values.
Table 1: Expected UV-Vis Absorption Data for Phenylpyrazole Derivatives
| Electronic Transition | Expected Wavelength (λmax) Range (nm) | Associated Moieties |
| π → π | 250 - 280 | Phenyl Ring, Pyrazole Ring |
| π → π | 350 - 370 | Conjugated Phenyl-Pyrazole System |
| n → π* | 270 - 290 | Pyrazole N-atoms, Amino Group N-atom |
Note: The data in this table are representative values based on studies of analogous phenylpyrazole structures and serve as an estimation for this compound. physchemres.orgmdpi.com
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.
While a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of closely related phenylpyrazole derivatives allows for a detailed prediction of its solid-state characteristics. researchgate.netmdpi.com
The molecular structure would feature a planar five-membered pyrazole ring linked to a phenyl group at the 5-position and an aminomethyl group at the 3-position. The dihedral angle between the pyrazole and phenyl rings is a key structural parameter, and in similar structures, it can vary, influencing the degree of π-conjugation between the two rings. researchgate.net In the crystal structure of 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, the dihedral angle between the pyrazole and phenyl rings was found to be 98.92(6)°. researchgate.net
A critical feature in the solid-state packing of this compound would be the formation of extensive intermolecular hydrogen bonds. The aminomethyl group (-CH2NH2) and the pyrazole N-H group are both excellent hydrogen bond donors, while the pyrazole nitrogen atoms are hydrogen bond acceptors. This would likely lead to the formation of complex one-, two-, or three-dimensional networks in the crystal lattice. For example, in the crystal structure of a cadmium bromide complex with 3-aminopyrazole (B16455), the amino and pyrazole nitrogen atoms are extensively involved in both coordinating to the metal and forming intra- and inter-chain hydrogen bonds. nih.gov These hydrogen bonds are crucial in stabilizing the crystal packing arrangement.
Table 2: Representative Crystallographic Data for a Phenylpyrazole Derivative (6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile)
| Parameter | Value |
| Empirical Formula | C14H12N4O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.4788(7) |
| b (Å) | 8.8433(7) |
| c (Å) | 10.7377(9) |
| α (°) | 103.456(7) |
| β (°) | 99.207(8) |
| γ (°) | 92.451(8) |
| Volume (ų) | 588.55(9) |
| Z | 2 |
Note: This data is for a related derivative, 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, and is presented to illustrate typical crystallographic parameters for this class of compounds. researchgate.net
Theoretical and Computational Chemistry Studies of 3 Aminomethyl 5 Phenylpyrazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the properties of pyrazole (B372694) derivatives. eurasianjournals.com These methods offer a balance between computational cost and accuracy, providing reliable data on molecular geometries, electronic structures, and spectroscopic properties. eurasianjournals.comyoutube.com
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, enabling the exploration of the geometric and electronic structures of molecules like 3-(Aminomethyl)-5-phenylpyrazole. nih.gov The B3LYP functional combined with a suitable basis set, such as 6-31G** or aug-cc-pVDZ, is commonly used for such investigations. nih.govnih.gov These calculations provide optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and steric interactions. nih.gov
Table 1: Representative Calculated Geometrical Parameters for a Pyrazole Derivative Note: This table is a representative example based on typical DFT calculations for substituted pyrazoles. Actual values for this compound would require specific calculations.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C3-N2 | 1.33 | N1-N2-C3 | 105.0 |
| N2-N1 | 1.35 | N2-C3-C4 | 111.5 |
| N1-C5 | 1.34 | C3-C4-C5 | 104.0 |
| C5-C4 | 1.40 | C4-C5-N1 | 108.5 |
| C4-C3 | 1.39 | C5-N1-N2 | 111.0 |
| C3-C(amine) | 1.48 | H-N-H (amine) | 109.5 |
| C5-C(phenyl) | 1.49 | C4-C5-C(phenyl) | 125.0 |
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. numberanalytics.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com
The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov For this compound, the distribution of the HOMO and LUMO across the pyrazole ring, the aminomethyl group, and the phenyl substituent determines the most likely sites for electrophilic and nucleophilic attack.
Table 2: Conceptual Frontier Molecular Orbital Properties This table illustrates the general principles of FMO analysis.
| Molecular Orbital | Role in Reactions | Information Provided |
| HOMO (Highest Occupied Molecular Orbital) | Electron Donor | Indicates regions of high electron density, likely sites for electrophilic attack. |
| LUMO (Lowest Unoccupied Molecular Orbital) | Electron Acceptor | Indicates regions of low electron density, likely sites for nucleophilic attack. |
| HOMO-LUMO Gap | Reactivity Indicator | A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. |
Electrostatic Potential Mapping
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the surface of a molecule. walisongo.ac.idresearchgate.net These maps are invaluable for identifying electron-rich and electron-deficient regions, which correspond to sites of potential electrostatic interactions. walisongo.ac.idnih.gov In an ESP map, regions of negative potential (typically colored red) indicate an abundance of electrons and are likely to be attractive to electrophiles. nih.gov Conversely, regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. walisongo.ac.id
For this compound, the ESP map would likely show a negative potential around the nitrogen atoms of the pyrazole ring and the nitrogen of the aminomethyl group, highlighting their basic and nucleophilic character. utoronto.ca The phenyl ring would exhibit a more complex potential surface due to the delocalized π-system.
Tautomerism and Conformational Analysis of Aminopyrazoles
Pyrazoles, particularly those with substituents that can participate in proton transfer, exhibit tautomerism. nih.gov This phenomenon involves the migration of a proton, leading to structural isomers that can exist in equilibrium. nih.gov
Annular Prototropic Tautomerism in Pyrazoles
Annular prototropic tautomerism is a characteristic feature of N-unsubstituted pyrazoles. nih.gov It involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. researchgate.net In asymmetrically substituted pyrazoles like this compound, this results in two distinct tautomeric forms. The relative stability of these tautomers is influenced by the electronic effects of the substituents. nih.govresearchgate.net Generally, the tautomer where the NH group is adjacent to the more electron-donating substituent is favored. researchgate.net Both experimental techniques, such as NMR spectroscopy, and theoretical calculations are employed to determine the predominant tautomeric form in different environments. cdnsciencepub.comfu-berlin.de
Side-Chain Tautomerism in this compound
In addition to annular tautomerism, this compound can potentially exhibit side-chain tautomerism. This would involve the migration of a proton from the aminomethyl group to a nitrogen atom of the pyrazole ring, leading to an imino tautomer. The relative stability of the amino and imino forms is a subject of computational investigation. scispace.com DFT calculations can be used to determine the energies of the different tautomers and the transition states connecting them, providing insight into the likelihood of such tautomeric equilibria. researchgate.net
Effect of Substituents on Tautomeric Preferences
The phenomenon of annular tautomerism is a well-established characteristic of N-unsubstituted pyrazoles, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the ring. This results in an equilibrium between two tautomeric forms. In the case of 3,5-disubstituted pyrazoles, the position of this equilibrium is significantly influenced by the electronic nature of the substituents. nih.govmdpi.com The relative stability of the tautomers is dependent on factors such as the electron-donating or electron-withdrawing character of the substituents, intramolecular hydrogen bonding, and interactions with the surrounding environment. mdpi.com
For 3(5)-phenylpyrazoles, studies have shown that the equilibrium mixture is typically rich in the 3-phenyl tautomer, which is also the form predominantly found in the solid state. fu-berlin.de The phenyl group, combined with other substituents, influences the tautomeric preference. For instance, in 3,5-disubstituted pyrazoles with a phenyl group and an alkyl group, the tautomer with the phenyl group at position 3 is generally favored. nih.gov
The nature of the substituent at the other position plays a crucial role. Electron-donating groups, particularly those capable of donation through the π-system like the amino (-NH2) group, tend to favor the C3-tautomer. nih.gov Conversely, electron-withdrawing groups often stabilize the C5-tautomer. nih.gov Theoretical studies on 3(5)-aminopyrazole predict the 3-amino tautomer to be more stable than the 5-aminopyrazole form. researchgate.net For this compound, the aminomethyl group acts as an electron-donating group, while the phenyl group's effect can be more complex. Theoretical calculations and experimental data from NMR spectroscopy and X-ray crystallography on variously substituted pyrazoles indicate that the balance between these electronic effects, steric hindrance, and potential intra- and intermolecular interactions determines the final tautomeric ratio. mdpi.comfu-berlin.de The polarity of the solvent can also shift the equilibrium, with a tendency towards equilibrium or even inversion of the tautomer ratio observed in polar solvents like water for some pyrazoles. nih.govresearchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate and predict how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein. researchgate.net Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex, providing insights into binding affinity and mode. ijpbs.comnih.gov MD simulations build upon this by simulating the movements of atoms in the ligand-protein complex over time, offering a view of the dynamic stability of the interaction and conformational changes that may occur. nih.govtandfonline.com
Ligand-Protein Interaction Studies
Molecular docking studies on various pyrazole derivatives have revealed key interaction patterns with numerous protein targets, including protein kinases and heat-shock protein 90 (Hsp90). tandfonline.comrsc.org These interactions are fundamental to the compound's potential biological activity.
Commonly observed interactions include:
Hydrogen Bonds: The pyrazole ring itself is a crucial pharmacophore, with the NH group often acting as a hydrogen bond donor and the sp2 nitrogen atom acting as an acceptor. tandfonline.com For example, in studies with Hsp90 inhibitors, the pyrazole NH forms a hydrogen bond with the backbone carbonyl of Gly97, while the N2 atom hydrogen bonds with the hydroxyl group of Thr184. tandfonline.com In interactions with KAS III, the amino group of a pyrazole derivative was observed forming a hydrogen bond with a leucine (B10760876) residue. researchgate.net
Hydrophobic Interactions: Phenyl groups, like the one in this compound, are significant contributors to hydrophobic interactions within the binding pocket of a target protein. These interactions with nonpolar amino acid residues are a primary driving force for the binding of many pyrazole-based inhibitors. tandfonline.comtandfonline.com
Pi-Stacking and Pi-Alkyl Interactions: The aromatic nature of the pyrazole and phenyl rings allows for pi-stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) and pi-alkyl interactions with aliphatic residues. ijper.org
The specific amino acid residues involved are target-dependent. For instance, in studies of pyrazole-based inhibitors targeting cyclin-dependent kinase 2 (CDK2), interactions with hinge region residues like Ala807 have been noted as important. nih.govrsc.org The table below summarizes typical interactions found in computational studies of pyrazole derivatives with various protein targets.
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| RET Kinase | Ala807 | Hydrogen Bond | nih.gov |
| Hsp90 | Gly97, Thr184 | Hydrogen Bond | tandfonline.com |
| KAS III | Leu189, Gly306 | Hydrogen Bond | researchgate.net |
| YTHDF2 | - | Hydrophobic, Pi-stacking | nih.gov |
| CDK2 | - | Hydrogen Bond, Hydrophobic | nih.govrsc.org |
This table presents generalized findings from studies on various pyrazole derivatives and may not be specific to this compound.
Prediction of Binding Affinities and Selectivity
A primary goal of molecular docking and related computational methods is to predict the binding affinity of a compound to a target protein, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). nih.govnih.gov Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov These predictions are crucial for prioritizing compounds for synthesis and experimental testing.
Various scoring functions and computational techniques are employed to estimate binding affinity. Docking programs like AutoDock use scoring functions to calculate the binding energy based on the final docked pose. nih.govnih.gov For example, studies on pyrazole derivatives targeting various kinases have reported binding energies ranging from -8.57 to -10.35 kJ/mol. nih.gov Another study on pyrazole-based CDK2 inhibitors identified compounds with IC50 values in the low micromolar range, which correlated with their docking scores. rsc.org
More rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy from MD simulation trajectories. nih.govtandfonline.com This approach provides a more detailed breakdown of the energetic contributions, including van der Waals energy, electrostatic energy, and solvation energy. nih.govtandfonline.com For instance, in a study of a pyrazole derivative inhibiting RET kinase, the predicted binding free energy was -233.399 kJ/mol, with van der Waals energy being a crucial component for the binding. nih.gov Similarly, for Hsp90 inhibitors, van der Waals energy was found to be the primary driver for binding. tandfonline.comtandfonline.com
The following table shows examples of predicted binding affinities for different pyrazole derivatives against their respective targets, as reported in various computational studies.
| Compound Class | Target Protein | Predicted Binding Affinity | Method | Reference |
| Pyrazole Derivative | RET Kinase | -7.14 kcal/mol | Docking Score | nih.gov |
| Pyrazole Derivative | RET Kinase | -233.399 kJ/mol | MM/PBSA | nih.gov |
| Pyrazole-based inhibitors | Hsp90 | - | MM-GBSA | tandfonline.com |
| Pyrazole derivatives | CDK2 | -10.35 kJ/mol | Docking Score | nih.gov |
| Pyrazole derivatives | COX-II | -10.7 kcal/mol | Docking Score | ijper.org |
| Pyrazoline-carboxamides | MAO-A | -8.76 kcal/mol | Docking Score | nih.gov |
This table illustrates the range of predicted affinities for various pyrazole compounds and is not specific to this compound.
Dynamics of Compound-Target Interactions
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the complex over time. nih.govtandfonline.com By simulating the atomic motions of the system, MD can validate the stability of the docked pose and reveal how the interactions evolve. nih.govrsc.org
A key analysis in MD simulations is the calculation of the root-mean-square deviation (RMSD) for both the protein and the ligand. A stable RMSD value over the course of the simulation (e.g., 100 nanoseconds) suggests that the ligand remains securely bound within the active site and that the protein structure is not significantly perturbed by the ligand's presence. nih.gov
MD simulations on pyrazole derivatives have confirmed the stability of these compounds within the catalytic domains of targets like RET kinase and CDK2. nih.govrsc.org The results often show that the crucial hydrogen bonds and hydrophobic interactions identified in docking studies are maintained throughout the simulation, signifying a stable and valid binding conformation. nih.gov These simulations provide a more profound understanding of the structure-affinity relationship and can help rationalize the compound's activity, guiding the design of more potent and selective inhibitors. tandfonline.comtandfonline.com
Pharmacological and Biological Activity Investigations of 3 Aminomethyl 5 Phenylpyrazole Derivatives
Anticancer Activities
Derivatives of 3-(aminomethyl)-5-phenylpyrazole have demonstrated a broad spectrum of anticancer activities, positioning them as promising candidates for further oncological drug development. These compounds have been the subject of extensive research, revealing their ability to impede the growth of various cancer cells through diverse mechanisms of action.
The cytotoxic potential of this compound derivatives has been rigorously evaluated against a wide array of human cancer cell lines. These in vitro assays are fundamental in identifying compounds with potent anti-proliferative effects.
A novel series of 3-amino-5-phenylpyrazole derivatives exhibited excellent inhibitory activities against five different cancer cell lines. nih.gov Notably, compound 5b from this series demonstrated a particularly strong antiproliferative effect against the MCF-7 breast cancer cell line, with an IC₅₀ value of 38.37 nM. nih.gov
Another study focused on a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives. Among these, compound 3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole) was identified as the most active against the triple-negative breast cancer cell line MDA-MB-468. nih.govresearchgate.net It showed dose and time-dependent toxicity with IC₅₀ values of 14.97 µM and 6.45 µM after 24 and 48 hours of treatment, respectively. nih.govresearchgate.netnih.gov
Furthermore, a series of novel 1,3,4-triarylpyrazoles were screened for their in vitro antiproliferative activity against HePG-2, MCF-7, PC-3, A-549, and HCT-116 cancer cell lines. nih.gov Research on 1,3,5-trisubstituted-1H-pyrazole derivatives also revealed significant cytotoxicity against MCF-7, A549, and PC-3 cancer cell lines, with some compounds showing IC₅₀ values in the low micromolar range. rsc.org
Interactive Data Table: In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cancer Cell Line | IC₅₀ Value | Time (hours) | Source |
| 5b | MCF-7 (Breast) | 38.37 nM | Not Specified | nih.gov |
| 3f | MDA-MB-468 (Breast) | 14.97 µM | 24 | nih.gov, researchgate.net, nih.gov |
| 3f | MDA-MB-468 (Breast) | 6.45 µM | 48 | nih.gov, researchgate.net, nih.gov |
| Compound 6 | HePG-2 (Liver) | 29.23 µM | Not Specified | nih.gov |
| Compound 6 | PC-3 (Prostate) | 18.81 µM | Not Specified | nih.gov |
| Compound 6 | A-549 (Lung) | 33.07 µM | Not Specified | nih.gov |
| Compound 4 | MCF-7 (Breast) | 3.9 - 35.5 µM | Not Specified | rsc.org |
| Compound 5 | MCF-7 (Breast) | 3.9 - 35.5 µM | Not Specified | rsc.org |
| Compound 6b | MCF-7 (Breast) | 3.9 - 35.5 µM | Not Specified | rsc.org |
| Compound 6c | MCF-7 (Breast) | 3.9 - 35.5 µM | Not Specified | rsc.org |
| Compound 7 | MCF-7 (Breast) | 3.9 - 35.5 µM | Not Specified | rsc.org |
| Compound 8 | MCF-7 (Breast) | 3.9 - 35.5 µM | Not Specified | rsc.org |
| Compound 10b | MCF-7 (Breast) | 3.9 - 35.5 µM | Not Specified | rsc.org |
| Compound 10c | MCF-7 (Breast) | 3.9 - 35.5 µM | Not Specified | rsc.org |
| Compound 12b | MCF-7 (Breast) | 3.9 - 35.5 µM | Not Specified | rsc.org |
The anticancer effects of this compound derivatives are attributed to several well-defined mechanisms at the cellular and molecular level. These include the disruption of the cytoskeleton, interference with crucial signaling pathways, induction of programmed cell death, and prevention of tumor spread.
A key mechanism of action for some 3-amino-5-phenylpyrazole derivatives is the inhibition of tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds can halt the cell cycle and induce apoptosis in cancer cells.
Specifically, the derivative known as compound 5b was found to inhibit tubulin polymerization by targeting the colchicine-binding site on tubulin. nih.gov Similarly, other pyrazole (B372694) derivatives, such as compounds 12 , 13 , and 14 , demonstrated excellent inhibition of tubulin polymerization with IC₅₀ values of 52.03, 45.29, and 40.76 µM, respectively. mdpi.com
Protein kinases are critical enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of cancer. nih.gov Several this compound derivatives have been identified as potent inhibitors of various protein kinases involved in cancer progression.
One study revealed that compound 6 , a 1,3,4-triarylpyrazole, effectively reduced the activity of several protein kinases, including AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ. nih.gov This multi-targeted inhibition suggests a broad-spectrum anticancer potential.
Other research has focused on developing pyrazole derivatives as specific kinase inhibitors. For instance, compounds 22 and 23 , which are 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids, showed promising EGFR inhibitory activity with IC₅₀ values of 0.6124 and 0.5132 µM, respectively. mdpi.com Furthermore, certain 5-alkylated selanyl-1H-pyrazole derivatives, such as compounds 53 and 54 , were identified as potent dual inhibitors of EGFR and VEGFR-2. mdpi.com The development of chimeric inhibitors targeting both EGFR and histone deacetylases (HDACs) has also been a successful strategy. mdpi.com The activation of the PI3K/Akt signaling pathway is a known contributor to tumor growth, and its inhibition is a key therapeutic target. upenn.edu
Interactive Data Table: Kinase Inhibition by Pyrazole Derivatives
| Compound | Target Kinase | IC₅₀ Value | Source |
| Compound 6 | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | Activity reduced at 100 µM | nih.gov |
| Compound 22 | EGFR | 0.6124 µM | mdpi.com |
| Compound 23 | EGFR | 0.5132 µM | mdpi.com |
| Compound 33 | CDK2 | 0.074 µM | mdpi.com |
| Compound 34 | CDK2 | 0.095 µM | mdpi.com |
| Compound 53 | EGFR, VEGFR-2 | Not Specified | mdpi.com |
| Compound 54 | EGFR, VEGFR-2 | Not Specified | mdpi.com |
A crucial outcome of the cytotoxic activity of this compound derivatives is the induction of apoptosis (programmed cell death) and arrest of the cell cycle.
The potent derivative 5b was shown to arrest MCF-7 cells in the G2/M phase of the cell cycle and induce apoptosis in a dose- and time-dependent manner. nih.gov Similarly, compound 3f induced S-phase cell cycle arrest in MDA-MB-468 cells. nih.govresearchgate.net The apoptotic effect of 3f was linked to an increase in reactive oxygen species (ROS) levels and elevated caspase-3 activity. nih.govresearchgate.netnih.gov Other pyrazole derivatives have also been shown to induce apoptosis through the activation of caspase-3. mdpi.com Research on phenylpyrazoles identified that compound CK-75 induced G0/G1 phase cell cycle arrest and apoptosis in K562 cells in a concentration-dependent manner. escholarship.org
The ability of cancer cells to migrate and the formation of new blood vessels (angiogenesis) are critical for tumor invasion and metastasis. Several this compound derivatives have shown promise in inhibiting these processes.
Compound 5b demonstrated the ability to inhibit cancer cell migration and angiogenesis. nih.gov Another pyrazole compound, 14-100 , was specifically characterized as a cell-migration inhibitor and was found to inhibit the metastasis of pancreatic cancer cells in vivo. nih.gov Furthermore, a series of novel 5-amino pyrazole derivatives were investigated for their anti-angiogenic effects and their ability to inhibit neovascularization. scirp.org The inhibition of EGFR, a target for some pyrazole derivatives, can lead to a decrease in vascular endothelial growth factor (VEGF) expression, a key regulator of angiogenesis. upenn.edu
In Vivo Antitumor Efficacy and Toxicity Studies
The antitumor potential of this compound derivatives has been evaluated in various in vivo models. Studies on Ehrlich ascites tumor (EAT) cells in mice have demonstrated the potent anti-angiogenic activity of certain 5-amino pyrazole derivatives. scirp.org Treatment with these compounds led to a significant reduction in mean ascites volume and cell number, indicating an inhibition of tumor growth. scirp.org Notably, the treated animals did not exhibit observable side effects, and their body weight decreased due to the reduced tumor burden. scirp.org Morphological examination of the EAT cells after treatment revealed characteristics of apoptosis, including the formation of apoptotic bodies, nuclear condensation, and internucleosomal fragmentation. scirp.org
In other research, novel 5-aminopyrazole derivatives have been synthesized and assessed for their cytotoxic effects. nih.govnih.gov One particular 3-aminopyrazole (B16455) derivative showed promise as a candidate for the development of future cytotoxic agents. nih.gov The general toxicity of these compounds has been evaluated using alternative methods involving invertebrate animals. nih.gov Furthermore, some 5-fluoro-1,3-bis(tetrahydro-2-furanyl)-2,4-pyrimidinedione derivatives, which can be conceptually related to pyrazole structures, have shown significant activity against various solid tumors in animal models, including Ehrlich carcinoma, sarcoma-180, and hepatoma AH130. nih.gov These compounds demonstrated greater tumor growth inhibition and lower acute toxicity compared to the reference compound. nih.gov
Recent studies have also focused on 5-phenylthiazol-2-amine (B1207395) derivatives, which share structural similarities with the pyrazole core. Certain derivatives exhibited superior safety profiles compared to existing PI3K/AKT axis inhibitors and demonstrated significant antitumor activity in small cell lung cancer xenograft models. nih.gov These findings highlight the therapeutic potential of pyrazole-related scaffolds in cancer treatment. nih.gov
Antimicrobial Properties
Derivatives of this compound have exhibited significant antimicrobial properties, with activity against a wide range of bacterial and fungal pathogens. ijpsr.comnih.govmdpi.comnih.gov The versatility of the pyrazole scaffold allows for structural modifications that can enhance their antimicrobial efficacy. jocpr.com
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Numerous studies have confirmed the antibacterial activity of this compound derivatives against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netresearchgate.netnih.gov For instance, certain pyrazole derivatives have shown notable activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). jocpr.commdpi.combiointerfaceresearch.com
One study reported that a 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) derivative displayed minimum inhibitory concentrations (MICs) of 4 µg/mL against S. aureus and 8 µg/mL against Enterococcus faecium. nih.gov While the MICs were higher for Gram-negative bacteria like Klebsiella pneumoniae (64 µg/mL) and Acinetobacter baumannii (32 µg/mL), the activity could be enhanced. nih.gov Co-treatment with an efflux pump inhibitor or a sub-inhibitory concentration of polymyxin (B74138) B significantly reduced the MICs of PSPC against these Gram-negative strains. nih.gov
Another series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine (B1678525) substituted piperazine (B1678402) showed promising antibacterial activity against Gram-positive bacteria, with one compound exhibiting an eight-fold stronger inhibitory effect than linezolid. nih.gov
A critical area of research has been the evaluation of these derivatives against drug-resistant bacterial strains. Several pyrazole derivatives have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.govmdpi.comnih.gov
For example, trifluoromethylphenyl-substituted pyrazole compounds were found to be potent growth inhibitors of S. aureus, including MRSA strains, with MIC values as low as 0.39 μg/mL. nih.gov These compounds were also effective against S. epidermidis and vancomycin-resistant E. faecalis (VRE), with MICs as low as 1.56 μg/mL. nih.gov Another study on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives reported MIC values as low as 0.25 µg/mL against planktonic Gram-positive bacteria. mdpi.comnih.gov Some of these compounds were more potent than vancomycin (B549263) and daptomycin (B549167) against certain strains of S. aureus and S. epidermidis. mdpi.com
Bacterial biofilms pose a significant challenge in treating infections due to their inherent resistance to antibiotics. Several this compound derivatives have shown the ability to both inhibit the formation of and eradicate existing biofilms. researchgate.netnih.gov
Specifically, compounds 11, 28, and 29 from a series of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles were potent against S. aureus biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL. nih.gov Other research has shown that certain N-(trifluoromethyl)phenyl substituted pyrazole derivatives can prevent the development of biofilms by MRSA and Enterococcus faecalis. researchgate.net The disruption of biofilms by these derivatives has been confirmed through scanning electron microscopy analysis. researchgate.net
Antifungal Activity
In addition to their antibacterial properties, this compound derivatives have demonstrated notable antifungal activity. ijpsr.comresearchgate.netnih.govresearchgate.net Studies have shown their efficacy against various fungal species, including Candida albicans and Aspergillus niger. nih.govnih.gov
For instance, 4-thiocyanato-5-aminopyrazoles were found to be effective against both Candida albicans and Trichophyton mentagrophytes. nih.gov In another study, a pyrazole derivative showed high antifungal activity against Aspergillus niger, comparable to the standard drug Clotrimazole. nih.gov Furthermore, certain pyrazole derivatives have demonstrated a pronounced effect against fungi of the genus Candida. biointerfaceresearch.com
Mechanisms of Antimicrobial Action (e.g., DHFR inhibition)
The antimicrobial activity of pyrazole derivatives is attributed to various mechanisms of action. One of the key proposed mechanisms is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of microorganisms. researchgate.netnih.gov
Research has indicated that pyrazole-based compounds can act as DHFR inhibitors, thereby disrupting the synthesis of nucleic acids and amino acids in bacteria and fungi. researchgate.netmdpi.comresearchgate.net The introduction of specific functional groups, such as nitro and hydroxyl groups, on the aromatic ring of Schiff bases derived from pyrazoles has been shown to enhance their DHFR inhibitory and antimicrobial activities. mdpi.com Molecular docking studies have further supported the binding of these derivatives to the active site of DHFR. researchgate.net
Other potential mechanisms include the disruption of the bacterial cell membrane and the inhibition of other crucial enzymes like DNA gyrase. mdpi.comresearchgate.net Some derivatives have been shown to induce depolarization of the bacterial membrane and disrupt its integrity. researchgate.net
Anti-inflammatory and Analgesic Effects of this compound Derivatives
Derivatives of this compound have been the subject of significant research due to their potential as anti-inflammatory and analgesic agents. The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, known to be present in several commercially successful drugs. rjpbr.com The anti-inflammatory and analgesic activities of these compounds are often attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of pain and inflammation. mdpi.com
A number of studies have focused on synthesizing and evaluating new series of pyrazole derivatives for these effects. For instance, a series of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides demonstrated notable anti-inflammatory activity in carrageenan-induced rat paw edema assays, with some compounds showing efficacy comparable to the standard drug flufenamic acid. nih.gov Similarly, amide derivatives of [6‐(5‐methyl‐3‐phenyl‐pyrazole‐1‐yl)‐3(2H)‐pyridazinone‐2‐yl]acetic acid have been synthesized and shown to possess in vivo analgesic and anti-inflammatory properties. scilit.com
The structural features of these derivatives play a crucial role in their biological activity. Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the phenyl and pyrazole rings can significantly influence their anti-inflammatory and analgesic potency. mdpi.com For example, research on 4-amino-3-trifluoromethyl-5-phenylpyrazoles highlighted these as promising lead structures for developing new pharmacologically active compounds. mdpi.com
Table 1: Analgesic and Anti-inflammatory Activity of Selected this compound Derivatives
| Compound/Derivative | Test Model | Observed Effect | Reference |
| 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides | Carrageenan-induced rat paw edema | Good anti-inflammatory activity | nih.gov |
| Amide derivatives of [6‐(5‐methyl‐3‐phenyl‐pyrazole‐1‐yl)‐3(2H)‐pyridazinone‐2‐yl]acetic acid | p-benzoquinone-induced writhing test and carrageenan-induced hind paw edema | In vivo analgesic and anti-inflammatory activity | scilit.com |
| 4-amino-3-trifluoromethyl-5-phenylpyrazoles | Not specified | Identified as a lead structure for new pharmacologically active compounds | mdpi.com |
COX-2 Inhibition
A significant aspect of the anti-inflammatory action of this compound derivatives is their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. nih.gov COX-2 is an inducible enzyme that is upregulated during inflammation, while COX-1 is a constitutive enzyme involved in physiological functions. mdpi.com Therefore, selective COX-2 inhibitors are sought after for their potential to provide anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
Several pyrazole derivatives have been identified as potent and selective COX-2 inhibitors. For example, celecoxib (B62257), a well-known COX-2 inhibitor, features a 1,5-diarylpyrazole structure. rjpbr.com Research has shown that modifications to the pyrazole scaffold can lead to compounds with high COX-2 inhibitory activity and selectivity. Molecular docking studies have helped to elucidate the interactions between these derivatives and the active site of the COX-2 enzyme, often highlighting the importance of specific substituents for binding affinity. nih.gov
Studies on 1,5-diarylpyrazole derivatives have demonstrated that the presence of a sulfonamide or a similar pharmacophore at the para-position of one of the phenyl rings is crucial for COX-2 selectivity. nih.gov The replacement of this moiety with other groups has been explored to develop new selective inhibitors. For instance, salicylic (B10762653) acid analogues of celecoxib have been synthesized and evaluated for their COX-1 and COX-2 inhibitory activities. researchgate.net
Table 2: COX-2 Inhibitory Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Key Findings | Reference |
| 1,5-Diarylpyrazoles (Celecoxib analogues) | The sulfonamide moiety is a key pharmacophore for COX-2 selectivity. | rjpbr.comnih.gov |
| Salicylic acid analogues of celecoxib | Investigated as alternatives to the sulfonamide group for COX inhibition. | researchgate.net |
| Pyrazoles with SO2 substituent | Molecular docking studies confirm the importance of the SO2 group for COX-2 inhibition through H-bond interactions. | mdpi.com |
| 2-(Trimethoxyphenyl)-thiazoles | Some derivatives showed potent COX-2 inhibitory activity, with selectivity influenced by substituents on the phenyl ring. | mdpi.com |
Other Pharmacological Activities
Anticonvulsant Activity
Several derivatives of pyrazole have been investigated for their potential anticonvulsant effects. The search for new antiepileptic drugs (AEDs) is driven by the need for more effective treatments with fewer side effects. sciepub.com Phenylpyrazole derivatives have emerged as a promising class of compounds in this area.
Research has shown that certain 3,5-dimethylpyrazole (B48361) derivatives, which are structurally related to potent anticonvulsant agents, exhibit activity in animal models of seizures. bau.edu.trresearchgate.net For instance, some of these compounds were found to decrease seizure severity and mortality rates in the pentylenetetrazole (PTZ) induced seizure test. bau.edu.tr The mechanism of action for many anticonvulsants involves the blockade of voltage-gated sodium channels or enhancement of GABAergic neurotransmission. sciepub.comiomcworld.org The structural features of pyrazole derivatives, including the presence of an aryl unit and electron donor atoms, align with the pharmacophoric requirements for sodium channel blockers. iomcworld.org
Studies on new hybrid compounds incorporating a pyrrolidine-2,5-dione and thiophene (B33073) ring have also demonstrated significant anticonvulsant activity in various seizure models, including the maximal electroshock (MES) and 6 Hz tests. nih.gov
Table 3: Anticonvulsant Activity of Pyrazole and Related Derivatives
| Compound/Derivative Class | Test Model(s) | Observed Effect | Reference |
| 3,5-Dimethylpyrazole derivatives | Pentylenetetrazole (PTZ) and Maximal Electroshock (MES) tests | Decreased seizure severity and mortality | bau.edu.trresearchgate.net |
| 1,2,4-Triazine derivatives | MES and ScPTZ seizure tests | Potent anticonvulsant agents without significant neurotoxicity | iomcworld.org |
| Isatin derivatives | MES and PTZ induced convulsions | Anticonvulsant effect and significant increase in brain GABA levels | sciepub.com |
| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | MES, 6 Hz, and scPTZ seizure tests | Significant anticonvulsant activity, with some compounds showing higher potency than reference drugs | nih.gov |
Antiviral Activity (e.g., HIV)
The development of novel anti-HIV agents is a critical area of research, and phenylpyrazole derivatives have shown promise in this regard. epa.gov Structure-activity relationship studies have been conducted to optimize the anti-HIV activity of these compounds.
Initial research identified that a diazenyl group in a lead phenylpyrazole compound could be replaced by an aminomethylene group, leading to the synthesis of various derivatives. epa.gov Further optimization of the benzyl (B1604629) group and the pyrazole ring resulted in a derivative that was six-fold more potent than the initial lead compound. epa.gov Another class of pyrazole derivatives, 1,5-diphenylpyrazoles, have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, showing enhanced activity against resistant strains. researchgate.net
The antiviral activity of pyrazole derivatives is not limited to HIV. Studies have also evaluated their efficacy against a broad range of other RNA and DNA viruses. frontiersin.org For instance, N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines have been synthesized and tested for their antiviral activity against viruses such as Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV). frontiersin.org
Table 4: Antiviral Activity of Phenylpyrazole Derivatives
| Compound/Derivative Class | Target Virus | Key Findings | Reference |
| Phenylpyrazole derivatives with an aminomethylene group | HIV | Optimization led to a six-fold increase in potency compared to the lead compound. | epa.gov |
| 1,5-Diphenylpyrazoles | HIV-1 (including resistant strains) | Identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with enhanced activity. | researchgate.net |
| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines | Various RNA and DNA viruses (YFV, BVDV) | Showed antiviral activity against a panel of viruses. | frontiersin.org |
| 1,3-disubstituted uracil (B121893) derivatives | HIV-1 and HCMV | The nitrogen of the 1-cyanomethyl group was found to be important for anti-HIV-1 activity. | nih.gov |
Antioxidant Activity
Pyrazole derivatives have been recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals. nih.gov The antioxidant activity of these compounds is an area of growing interest due to the role of oxidative stress in various diseases.
The antioxidant potential of pyrazole derivatives is often linked to the presence of an NH proton in the pyrazole moiety. nih.gov Various studies have synthesized and evaluated different pyrazole derivatives for their radical scavenging activity using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. For example, 3,5-diarylpyrazoles and 1,5-diarylpyrazoles have demonstrated good DPPH radical scavenging activity. nih.gov
The introduction of different substituents onto the pyrazole and phenyl rings can modulate the antioxidant activity. For instance, a series of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives were designed and evaluated as potent antioxidants and 15-Lipoxygenase inhibitors. nih.gov
Table 5: Antioxidant Activity of Pyrazole Derivatives
| Compound/Derivative Class | Assay | Key Findings | Reference |
| 3,5-Diarylpyrazoles | DPPH radical scavenging | Potent radical scavenging activity. | nih.gov |
| 1,5-Diarylpyrazoles | DPPH radical scavenging | Good DPPH radical scavenging activity. | nih.gov |
| 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones | DPPH radical scavenging | Potent radical scavenging activity. | nih.gov |
| Schiff base of quinolin-5-ylamine derivatives | DPPH radical scavenging | All compounds showed DPPH radical scavenging activity. | researchgate.net |
Factor Xa Inhibition
Factor Xa (fXa) is a critical enzyme that sits (B43327) at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade. nih.gov It is a serine protease responsible for the conversion of prothrombin to thrombin, the enzyme that directly catalyzes the formation of fibrin (B1330869) clots. nih.govresearchgate.net Due to this pivotal role, fXa has become a primary target for the development of novel anticoagulant therapies for the prevention and treatment of thrombotic diseases. researchgate.netresearchgate.net The this compound scaffold has been identified as a key structural element in the design of potent and selective fXa inhibitors.
Research into pyrazole-based fXa inhibitors led to the optimization of a heterocyclic core, which replaced earlier isoxazoline (B3343090) and isoxazole (B147169) structures. nih.gov This work aimed to enhance oral bioavailability and the pharmacokinetic profile while maintaining high potency. A significant breakthrough was the replacement of a highly basic benzamidine (B55565) P1 group with a less basic benzylamine (B48309) moiety, which is structurally related to the aminomethylphenyl group. nih.gov This strategic modification culminated in the discovery of DPC423, a highly potent fXa inhibitor with a pyrazole core. nih.gov
Further modifications on the pyrazole scaffold have been extensively explored to improve selectivity and other pharmacological properties. For instance, incorporating an aminobenzisoxazole as the P1 ligand in a series of pyrazole fXa inhibitors resulted in compounds with enhanced selectivity for fXa over other serine proteases like trypsin. researchgate.net This line of research led to the development of Razaxaban, a potent, selective, and orally bioavailable fXa inhibitor. researchgate.net The design process often involves optimizing the P4 moiety to increase permeability and reduce plasma protein binding. researchgate.net The versatility of the pyrazole ring allows for substitutions, such as with trifluoromethyl groups, which are found in several biologically active molecules. researchgate.net
The table below summarizes the inhibitory activity of a key pyrazole derivative against Factor Xa.
| Compound | Target | Inhibitory Constant (Ki) |
| DPC423 | Factor Xa | 0.15 nM |
Data sourced from Pinto et al. (2001). nih.gov
Potential in Neuroprotection and other Therapeutic Areas
Beyond anticoagulation, derivatives of this compound and related pyrazole compounds have been investigated for a range of other potential therapeutic applications, including neuroprotection. myskinrecipes.com The core compound, this compound, is noted for its use as a key intermediate in the synthesis of molecules targeting neurological disorders. myskinrecipes.com Specifically, it has been explored for developing treatments for anxiety and depression, which is attributed to its potential interactions with neurotransmitter systems. myskinrecipes.com
The broader class of pyrazole derivatives has demonstrated a wide spectrum of biological activities. ontosight.ainih.gov These compounds have been studied for their anti-inflammatory, analgesic, antimicrobial, and anticancer effects. ontosight.aiontosight.aigoogle.com The anti-inflammatory activity of some pyrazole derivatives is linked to their ability to inhibit enzymes involved in the inflammatory cascade. ontosight.ai
In the realm of oncology, certain 3(5)-amino-pyrazole derivatives have been patented for their use as antitumor agents in the treatment of cancer and other cell proliferative disorders. google.com The versatility of the pyrazole structure allows for modifications that can lead to compounds with specific pharmacological profiles, making them attractive for medicinal chemistry research. ontosight.aiontosight.ai Research has also pointed towards other potential uses for related compounds, such as pyrazolines, which have shown activity as cannabinoid CB1 receptor antagonists and monoamine oxidase (MAO) inhibitors. nih.gov
The table below outlines the various investigated therapeutic areas for pyrazole derivatives.
| Therapeutic Area | Investigated Activity | Example Compound Class |
| Neurological Disorders | Neuroprotection, Anxiolytic, Antidepressant | This compound derivatives myskinrecipes.com |
| Inflammation & Pain | Anti-inflammatory, Analgesic | Pyrazole derivatives ontosight.ai |
| Infectious Diseases | Antimicrobial, Antibacterial, Antifungal | Pyrazole derivatives ontosight.ainih.gov |
| Oncology | Anticancer, Antiproliferative | 3(5)-Amino-pyrazole derivatives google.com |
| Cardiovascular | Anticoagulant (Factor Xa Inhibition) | Phenylpyrazole derivatives nih.govresearchgate.net |
Structure Activity Relationship Sar Studies of 3 Aminomethyl 5 Phenylpyrazole Derivatives
Impact of Substitutions on the Pyrazole (B372694) Ring and Aminomethyl Group on Biological Activity
The biological activity of 3-(aminomethyl)-5-phenylpyrazole derivatives can be significantly modulated by substitutions on both the pyrazole ring and the aminomethyl group. These modifications can alter the compound's affinity for its target, as well as its physicochemical properties, which in turn affect absorption, distribution, metabolism, and excretion (ADME).
Substitutions on the pyrazole ring, particularly at the N1 position, have been shown to be a key determinant of biological activity. For instance, in a series of 3,5-diphenylpyrazole (B73989) derivatives developed as inhibitors of the metalloproteases meprin α and meprin β, N-substitution was found to influence binding affinity. The introduction of lipophilic moieties such as a methyl or phenyl group at the N1 position resulted in a 4- to 6-fold decrease in activity against both meprin α and β when compared to the unsubstituted pyrazole. nih.gov This suggests that an unsubstituted N1 position may be favorable for this particular target, potentially by participating in crucial hydrogen bonding interactions within the active site.
The aminomethyl group at the C3 position is another critical site for modification. The basicity of the amine can be a key factor in target engagement and pharmacokinetic properties. In the development of Factor Xa inhibitors, replacing a highly basic benzamidine (B55565) group with a less basic benzylamine (B48309) moiety led to improved oral bioavailability and a better pharmacokinetic profile. nih.gov This highlights the importance of fine-tuning the electronic properties of the aminomethyl substituent to achieve a balance between potency and drug-likeness.
Furthermore, a recent study on 3-amino-5-phenylpyrazole derivatives as tubulin polymerization inhibitors demonstrated that various substitutions on the amino group can lead to potent anticancer activity. mdpi.com For example, compound 5b from this study, which features a specific substitution pattern on the amino group, exhibited strong antiproliferative activity against MCF-7 breast cancer cells with an IC₅₀ value of 38.37 nM. mdpi.com
The following table summarizes the impact of substitutions on the pyrazole ring and aminomethyl group on the biological activity of 3,5-diphenylpyrazole derivatives as meprin inhibitors.
| Compound | N1-Substitution | Meprin α Ki (nM) | Meprin β Ki (nM) |
| 7a | H | 8.0 ± 0.9 | 120 ± 20 |
| 21a | Methyl | 30 ± 1 | 790 ± 10 |
| 21b | Phenyl | 50 ± 10 | 500 ± 100 |
| Data sourced from a study on pyrazole-based inhibitors of meprin α and β. nih.gov |
Role of the Phenyl Group in Modulating Activity and Selectivity
The phenyl group at the C5 position of the pyrazole ring plays a pivotal role in modulating the biological activity and selectivity of this class of compounds. It often serves as a key recognition element, inserting into a hydrophobic pocket of the target protein. The nature and position of substituents on this phenyl ring can therefore have a profound impact on binding affinity and selectivity.
In the context of meprin inhibitors, substitutions on the phenyl rings at both the C3 and C5 positions were explored. While a 3,5-diphenylpyrazole with no further functionalization already showed high inhibitory activity, the introduction of various substituents led to a range of potencies. nih.gov For example, introducing a methyl or benzyl (B1604629) group at one of the phenyl rings decreased inhibitory activity, whereas a cyclopentyl group resulted in similar activity to the unsubstituted diphenyl compound. nih.gov This indicates that the size and lipophilicity of the substituent are critical factors.
For androgen receptor antagonists based on the 3-phenylpyrazole scaffold, the phenyl group is a key structural feature for antagonizing the function of the androgen receptor. mz-at.de Similarly, in the development of Factor Xa inhibitors, optimization of a biphenyl (B1667301) group, which can be considered an extended phenyl moiety, was crucial in achieving high potency and selectivity. nih.gov
The following table illustrates the effect of substitution on the C5-phenyl ring on the inhibitory activity of pyrazole derivatives against meprin α.
| Compound | C5-Phenyl Substitution | Meprin α Ki (nM) |
| 7a | Unsubstituted | 8.0 ± 0.9 |
| 14a | 4-Methyl | >1000 |
| 14b | 4-Benzyl | >1000 |
| 14c | 4-Cyclopentyl | 10 ± 1 |
| Data sourced from a study on pyrazole-based inhibitors of meprin α and β. nih.gov |
Influence of Stereochemistry on the Pharmacological Profile
The introduction of a chiral center into a drug molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact preferentially with one stereoisomer over another.
While specific studies on the stereochemistry of this compound derivatives are not widely reported, research on closely related chiral pyrazole derivatives has demonstrated the importance of stereochemistry in determining biological activity. For example, in a study on C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives as monoamine oxidase (MAO) inhibitors, the individual enantiomers were separated and evaluated. nih.gov The study revealed that the enantiomers exhibited different inhibitory activities against MAO-A and MAO-B, highlighting the stereoselective nature of the interaction with the enzyme. nih.gov
Although the aminomethyl group at C3 of the this compound core does not inherently create a chiral center, modifications to this group or to the pyrazole ring can introduce chirality. For instance, substitution on the α-carbon of the aminomethyl group would create a chiral center. Based on the principle of stereoselectivity observed in other pyrazole derivatives, it can be inferred that the different enantiomers of such a chiral this compound derivative would likely display distinct pharmacological profiles. Therefore, the control of stereochemistry is a critical consideration in the design and synthesis of advanced analogs in this class.
Development of Lead Structures and Optimization Strategies
The development of potent and selective drug candidates from a lead structure is a multifaceted process that involves iterative cycles of design, synthesis, and biological evaluation. For this compound derivatives, lead optimization strategies have focused on enhancing target affinity, improving selectivity, and optimizing pharmacokinetic properties.
A common strategy involves the systematic modification of different parts of the molecule to build a comprehensive SAR profile. This was exemplified in the development of antitrypanosomal 5-phenylpyrazolopyrimidinones, where methylation at different nitrogen atoms of the pyrazole ring was explored to probe the chemical space. jocpr.com This initial exploration can quickly identify key positions for further modification.
Another crucial aspect of lead optimization is the improvement of ADME properties. As mentioned earlier, the modulation of the basicity of the aminomethyl group in Factor Xa inhibitors led to improved oral bioavailability. nih.gov This demonstrates a classic optimization strategy where a potential liability (high basicity) is addressed to enhance the drug-like properties of the lead compound.
Furthermore, the optimization of the phenyl group is a recurring theme. In the development of anticancer diphenyl-pyrazole derivatives, extensive research has been conducted to understand the optimal substitution patterns on the phenyl rings to enhance antitumor activity. globalresearchonline.net This often involves exploring a range of substituents with varying electronic and steric properties to maximize interactions with the target protein.
The discovery of DPC423, a potent and orally active Factor Xa inhibitor, serves as an excellent case study for lead optimization. The process involved replacing a highly basic P1 group with a less basic benzylamine, optimizing substitutions on the pyrazole core, and refining the biphenyl P4 moiety. nih.gov These concerted efforts culminated in a clinical candidate, underscoring the power of systematic lead optimization.
Future Directions and Therapeutic Potential of 3 Aminomethyl 5 Phenylpyrazole
Prospects in Rational Drug Design and Development
The unique structural features of the 3-(aminomethyl)-5-phenylpyrazole core make it an attractive building block in the design of novel therapeutics. Its ability to be modified at several positions allows for the fine-tuning of its pharmacological properties, paving the way for a new generation of targeted treatments.
Combination Therapies
The development of resistance to single-agent therapies is a major challenge in the treatment of diseases like cancer. Combination therapies, where drugs with different mechanisms of action are used together, can overcome this limitation. The this compound framework is being investigated for its potential role in such regimens. For instance, derivatives of this compound could be designed to inhibit specific signaling pathways that are complementary to existing treatments, potentially leading to synergistic effects and improved patient outcomes. The DNA damage response (DDR) is a critical pathway for cell survival, and its inhibition can enhance the efficacy of DNA-damaging chemotherapies and radiotherapy. nih.gov The development of inhibitors for key DDR kinases like ATR is an active area of research. nih.gov
Development of Antibody-Drug Conjugates
Antibody-drug conjugates (ADCs) represent a revolutionary approach in targeted therapy, combining the specificity of a monoclonal antibody with the potency of a cytotoxic agent. nih.gov The this compound moiety, when appropriately functionalized, could serve as a linker or part of the payload in an ADC. Its chemical properties can be engineered to ensure stable conjugation to the antibody and controlled release of the cytotoxic agent within the target cancer cells. cymitquimica.com This targeted delivery minimizes systemic toxicity and enhances the therapeutic index of the drug. nih.gov Payloads used in ADCs include potent molecules like pyrrolobenzodiazepines (PBDs) and maytansinoids. nih.govnih.gov The linker technology is crucial for the stability and efficacy of ADCs, with both cleavable and non-cleavable linkers being utilized. nih.govmdpi.com
Design of PROTACs and Other Novel Targeted Modalities
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that harness the cell's own protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a linker. The versatile and modifiable nature of the this compound scaffold makes it a candidate for the development of the linker or as a core component of the target-binding ligand in PROTAC design. This could lead to the development of highly specific and potent drugs for a range of diseases.
Potential Applications Beyond Medicinal Chemistry (e.g., Agrochemicals, Material Science)
The utility of the this compound structure extends beyond the realm of medicine. Its derivatives have been explored for their potential in agriculture and material science.
In the field of agrochemicals, pyrazole (B372694) derivatives have been evaluated for their potential as herbicides and fungicides due to their ability to inhibit the growth of certain microorganisms. ontosight.ai The structural versatility of this compound allows for the synthesis of a wide range of analogs, some of which may exhibit potent and selective activity against agricultural pests and pathogens, contributing to improved crop yields and food security. guidechem.com
In material science, the pyrazole core can be incorporated into polymers and other materials to impart specific properties. Its ability to coordinate with metal ions suggests potential applications in the development of novel catalysts, sensors, or materials with unique electronic or optical properties. The synthesis of various derivatives from 3-amino-5-phenylpyrazole, such as urea (B33335) derivatives and pyrazolopyrimidine esters, highlights its role as a versatile building block in chemical synthesis. sigmaaldrich.comchemicalbook.com
Remaining Challenges and Opportunities in Research
Despite the significant potential, several challenges and opportunities remain in the research and development of this compound-based compounds. A key challenge is to fully elucidate the structure-activity relationships for its various biological targets. Further research is needed to optimize the pharmacokinetic and pharmacodynamic properties of its derivatives to ensure their efficacy and safety for therapeutic use.
Q & A
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?
- Methodological Answer :
- MOF Synthesis : Coordinate with Zn²⁺ or Cu²⁺ nodes via the pyrazole N-atom and aminomethyl group.
- Catalytic Testing : Assess MOF performance in Knoevenagel condensation (e.g., benzaldehyde + malononitrile).
- Characterization : Use BET surface area analysis and PXRD to confirm framework stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
